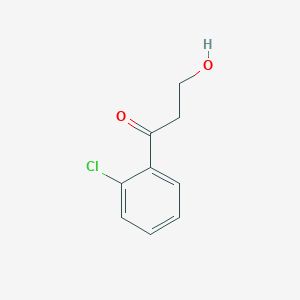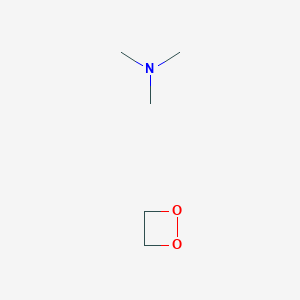
N,N-Dimethylmethanamine--1,2-dioxetane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) is an organic compound that features a unique structure combining an amine group with a dioxetane ring. This compound is of significant interest due to its chemiluminescent properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylmethanamine–1,2-dioxetane (1/1) typically involves the photooxygenation of olefins. This process requires the presence of singlet oxygen, which can be generated through the use of photosensitizers under light irradiation. The reaction conditions often include low temperatures to stabilize the dioxetane ring and prevent its premature decomposition .
Industrial Production Methods
Industrial production of N,N-Dimethylmethanamine–1,2-dioxetane (1/1) follows similar principles but on a larger scale. The process involves the continuous generation of singlet oxygen and the controlled addition of olefins to ensure a steady production rate. Advanced techniques such as flow chemistry may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) undergoes various chemical reactions, including:
Oxidation: The dioxetane ring can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to break the dioxetane ring, yielding simpler organic molecules.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, simpler amines from reduction, and substituted amines from substitution reactions .
Applications De Recherche Scientifique
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) has a wide range of scientific research applications:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioassays for detecting specific enzymes and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and in quality control processes
Mécanisme D'action
The mechanism by which N,N-Dimethylmethanamine–1,2-dioxetane (1/1) exerts its effects involves the decomposition of the dioxetane ring, leading to the formation of electronically excited statesThe molecular targets and pathways involved include the interaction with specific enzymes or other biomolecules that trigger the decomposition of the dioxetane ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioxetane: A simpler dioxetane compound with similar chemiluminescent properties.
Adamantyl-dioxetane: Known for its stability and high chemiluminescent efficiency.
Phenoxy-1,2-dioxetane: Exhibits rapid chemiexcitation and high detection sensitivity
Uniqueness
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) stands out due to its unique combination of an amine group and a dioxetane ring, which enhances its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its high chemiluminescent efficiency make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
879016-19-0 |
|---|---|
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;dioxetane |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2-4-3-1/h1-3H3;1-2H2 |
Clé InChI |
NMSFADIZTGKSOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.C1COO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




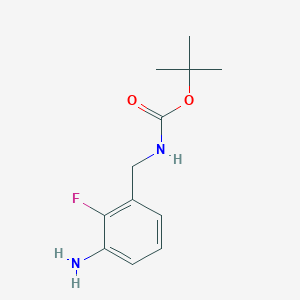
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
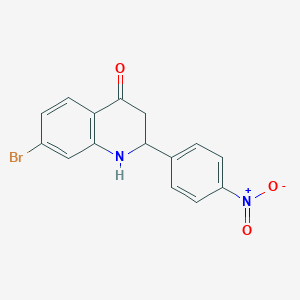
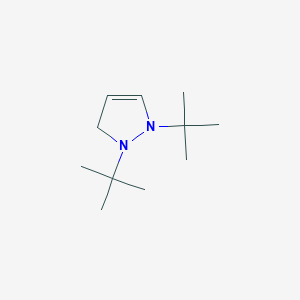
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
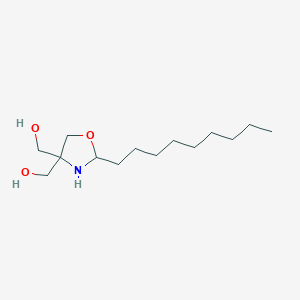
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
